molecular formula C10H12O B12371814 Estragole-d4

Estragole-d4

Cat. No.: B12371814
M. Wt: 152.23 g/mol
InChI Key: ZFMSMUAANRJZFM-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estragole-d4, also known as 4-Allylanisole-d4, is a deuterated form of estragole. It is a phenylpropene, a natural organic compound, and is primarily used in scientific research. The deuterium labeling makes it particularly useful in studies involving pharmacokinetics and metabolic profiling .

Chemical Reactions Analysis

Estragole-d4 undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide for conversion to anethole and other specific reagents depending on the desired product . The major products formed from these reactions vary based on the reaction conditions and the reagents used.

Mechanism of Action

Comparison with Similar Compounds

Estragole-d4 is similar to other phenylpropenes such as anethole and methyl chavicol. its deuterium labeling makes it unique for specific research applications. The deuterium atoms provide a distinct advantage in studies requiring precise tracking and quantitation . Similar compounds include:

This compound’s uniqueness lies in its deuterium labeling, which enhances its utility in scientific research.

Properties

Molecular Formula

C10H12O

Molecular Weight

152.23 g/mol

IUPAC Name

1,2,4,5-tetradeuterio-3-methoxy-6-prop-2-enylbenzene

InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3/i5D,6D,7D,8D

InChI Key

ZFMSMUAANRJZFM-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC=C)[2H])[2H])OC)[2H]

Canonical SMILES

COC1=CC=C(C=C1)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.